molecular formula C14H16ClN5O B2624154 1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine CAS No. 1351837-83-6

1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine

Cat. No. B2624154
CAS RN: 1351837-83-6
M. Wt: 305.77
InChI Key: NRJLCOBEHRSBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine, or 1CPT for short, is a synthetic compound of the piperidine class of molecules. It is a white crystalline solid with a molecular weight of 355.9 g/mol and a melting point of 212-213 °C. It is soluble in water and in most organic solvents. 1CPT is used in scientific research for its unique properties and potential applications.

Scientific Research Applications

1CPT has been used in a variety of scientific research applications. It has been studied as an antimicrobial agent, an antioxidant, and an inhibitor of enzymes involved in drug metabolism. In addition, 1CPT has been used to study the role of enzymes in the regulation of cell growth and differentiation.

Mechanism of Action

The mechanism of action of 1CPT is not fully understood. It is thought to act as an inhibitor of enzymes involved in drug metabolism, which may explain its antimicrobial and antioxidant properties. In addition, 1CPT may act as an inhibitor of cell growth and differentiation by modulating the activity of certain enzymes.
Biochemical and Physiological Effects
1CPT has been shown to have antimicrobial and antioxidant properties in vitro. In addition, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which may explain its potential applications in scientific research.

Advantages and Limitations for Lab Experiments

The main advantage of using 1CPT in lab experiments is its availability. It is relatively easy to synthesize and is commercially available. However, there are some limitations to using 1CPT in lab experiments. It is not very stable in solution and can degrade rapidly. In addition, its solubility in water is limited, making it difficult to use in some experiments.

Future Directions

The potential applications of 1CPT in scientific research are numerous. Future research could focus on the use of 1CPT as an antimicrobial agent, an antioxidant, and an inhibitor of enzymes involved in drug metabolism. In addition, 1CPT could be used to study the role of enzymes in the regulation of cell growth and differentiation. Finally, further research could be conducted to improve the stability and solubility of 1CPT, making it more suitable for use in lab experiments.

Synthesis Methods

1CPT can be synthesized by the reaction of 1-chloro-3-nitrobenzene and 4-aminopiperidine in the presence of sodium azide in acetic acid. This reaction is carried out at room temperature for 24 hours, and yields 1CPT as a white crystalline solid.

properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-10-2-1-3-12(8-10)20-9-13(17-18-20)14(21)19-6-4-11(16)5-7-19/h1-3,8-9,11H,4-7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJLCOBEHRSBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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